1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-(Difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
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Synthetic Routes and Reaction Conditions
- The preparation of this compound can be achieved through a series of reactions starting from readily available precursors. One common method involves the difluoromethylation of heterocycles via a radical process . This process is crucial for introducing the difluoromethyl group into the pyrazole ring.
- Another approach involves the use of alkyl difluoroacetoacetate, which undergoes acidification and ring closure reactions to form the desired pyrazole derivative .
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Industrial Production Methods
- Industrial production of this compound may involve large-scale difluoromethylation reactions using specialized catalysts and reagents. The use of rhodium(II) catalysts has been reported for the efficient synthesis of difluoromethyl-substituted compounds .
Chemical Reactions Analysis
1-(Difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazole ring.
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Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents like Selectfluor are used for selective fluorination reactions.
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Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, selective fluorination can yield 4-difluoromethyl and 4-fluoromethyl derivatives .
Scientific Research Applications
1-(Difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
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Chemistry
- The compound is used as a building block for the synthesis of more complex molecules. Its unique fluorine-containing structure makes it valuable for developing new materials and catalysts .
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Biology
- In biological research, this compound is studied for its potential as a bioactive molecule. Its difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
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Medicine
- The compound’s potential as a pharmaceutical intermediate is being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development .
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Industry
- In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Comparison with Similar Compounds
1-(Difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate: This compound shares a similar pyrazole core but differs in its substituents.
Chlorodifluoromethyl 1-chloro-2,2,2-trifluoroethyl ether: Another fluorine-containing compound with distinct chemical properties.
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Uniqueness
- The presence of both difluoromethyl and difluorophenyl groups in this compound imparts unique chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for various applications .
Properties
Molecular Formula |
C11H9F4N3 |
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Molecular Weight |
259.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H9F4N3/c12-8-1-2-9(13)7(5-8)6-16-10-3-4-18(17-10)11(14)15/h1-5,11H,6H2,(H,16,17) |
InChI Key |
JDTDEUIIEQTSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC2=NN(C=C2)C(F)F)F |
Origin of Product |
United States |
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